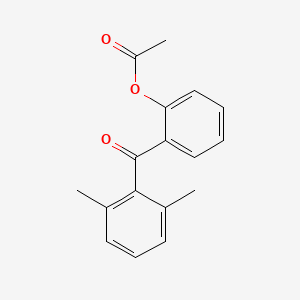

2-Acetoxy-2',6'-methylbenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Acetoxy-2',6'-methylbenzophenone is a synthetic compound that belongs to the family of benzophenones. It is widely used in various fields, including medical, environmental, and industrial research. This compound has gained significant attention due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetoxy-2',6'-methylbenzophenone typically involves the acylation of 2,6-dimethylbenzoic acid with phenyl acetate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ alternative catalysts and solvents to optimize the reaction and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-2',6'-methylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in various substituted derivatives of the original compound .

Scientific Research Applications

2-Acetoxy-2',6'-methylbenzophenone is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: The compound is employed in the production of polymers, coatings, and other materials with specialized properties

Mechanism of Action

The mechanism of action of 2-Acetoxy-2',6'-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes within cells. Additionally, its aromatic structure allows it to interact with various proteins and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,6-Dimethylbenzoyl)benzoic acid

- 2-(2,6-Dimethylbenzoyl)phenol

- 2-(2,6-Dimethylbenzoyl)aniline

Uniqueness

2-Acetoxy-2',6'-methylbenzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it valuable for various research and industrial applications .

Biological Activity

2-Acetoxy-2',6'-methylbenzophenone is a synthetic compound belonging to the benzophenone family, characterized by its unique chemical structure and potential biological activities. This compound has garnered attention for its applications in various fields, including medicinal chemistry, environmental science, and industrial applications. This article provides a comprehensive overview of the biological activities associated with this compound, emphasizing its mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H16O3, and its structure features an acetoxy group attached to a methyl-substituted benzophenone core. This specific arrangement of functional groups contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered biochemical processes within cells.

- Protein-Ligand Interactions : Its aromatic structure allows it to bind with proteins and receptors, modulating their activity and influencing cellular responses.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in biological systems.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, the compound demonstrated significant inhibition of growth at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible therapeutic role in conditions characterized by chronic inflammation.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values ranging from 20 to 40 µM across different cell types. Mechanistic studies indicated that apoptosis was induced via the intrinsic pathway, involving mitochondrial membrane depolarization and activation of caspases.

Data Summary

Case Studies

- Antimicrobial Activity : In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts after treatment with the compound, supporting its potential as a natural preservative or therapeutic agent.

- Cytotoxicity in Cancer Research : A study involving human breast cancer cell lines revealed that treatment with this compound led to increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed a higher percentage of cells undergoing programmed cell death.

Properties

IUPAC Name |

[2-(2,6-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-6-8-12(2)16(11)17(19)14-9-4-5-10-15(14)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGDOFBPKNAWJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC=C2OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641612 |

Source

|

| Record name | 2-(2,6-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-09-9 |

Source

|

| Record name | 2-(2,6-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.